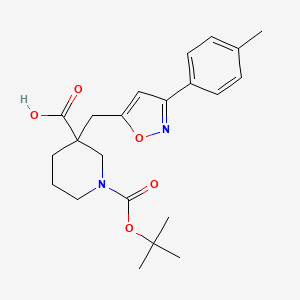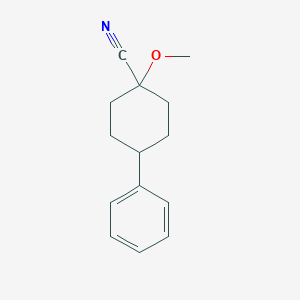![molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5](/img/structure/B1467343.png)
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Vue d'ensemble
Description
The compound “{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a phenyl ring, and a propan-2-yl (isopropyl) group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in various reactions under certain conditions . The phenyl and isopropyl groups may also influence the compound’s reactivity.Applications De Recherche Scientifique
Crystal Structure and Chemical Interaction
The compound's relevance in scientific research is highlighted by its structural characterization and interaction studies. For instance, the crystal structures of related triazol compounds show distinct geometric configurations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Gonzaga et al., 2016). These findings underscore the importance of structural analysis in elucidating the properties and functionalities of triazol derivatives.
Antimicrobial Activity
Another significant area of research application for triazol compounds is in the development of antimicrobial agents. Studies have synthesized novel triazol derivatives demonstrating high antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Sunitha et al., 2017). This opens avenues for further research into triazol compounds as a basis for developing new antimicrobial drugs.
Catalytic Applications
Triazol derivatives have also been explored for their catalytic capabilities, particularly in facilitating chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting the compound's utility in synthetic chemistry and potential industrial applications (Ozcubukcu et al., 2009). This showcases the versatility of triazol compounds in enhancing reaction efficiencies and selectivities.
Antitumoral and Antiviral Research
The exploration of triazol derivatives extends to their antitumoral and antiviral activities. Compounds with triazol structures have been synthesized and tested for their efficacy against various cancers and viruses, demonstrating promising results that pave the way for new treatments (Jilloju et al., 2021). This research area is particularly relevant given the ongoing need for effective antitumoral and antiviral therapeutics.
Liquid Crystal Properties
Furthermore, triazol derivatives exhibit liquid crystal behaviors, which are of interest in materials science for applications such as displays and sensors. The study of these properties contributes to the development of novel materials with tailored optical and electronic functionalities (Zhao et al., 2013).
Propriétés
IUPAC Name |
[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJDBXONOSFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



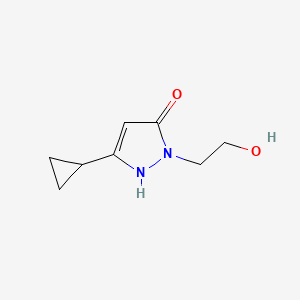
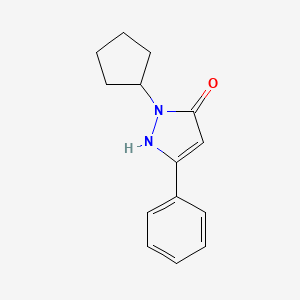
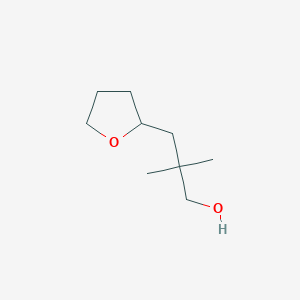
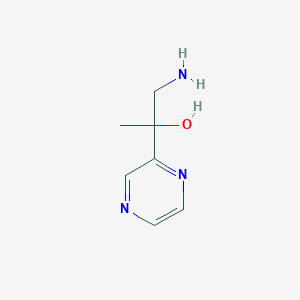
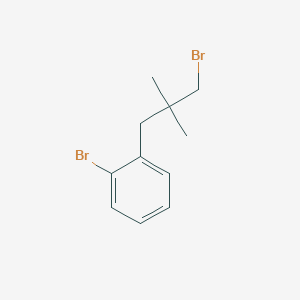
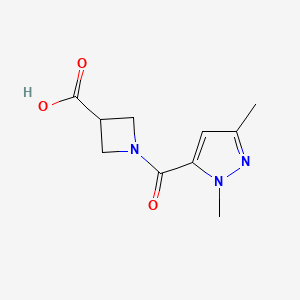
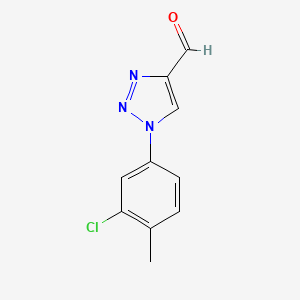
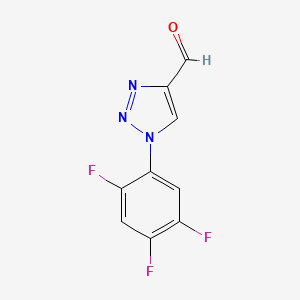

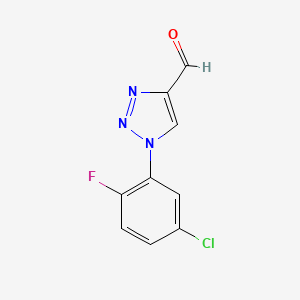
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
